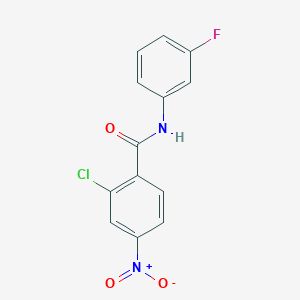

2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O3/c14-12-7-10(17(19)20)4-5-11(12)13(18)16-9-3-1-2-8(15)6-9/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOMOPBNOFSPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by a substitution reaction where the 3-fluorophenyl group is introduced. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential for hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-N-(3-fluorophenyl)-4-aminobenzamide, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Below is a comparative analysis of 2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide and its analogs based on substituent variations and their physicochemical properties:

Table 1: Structural and Physical Properties of Selected Nitrobenzamide Derivatives

Key Observations from Structural Comparisons

Substituent Position and Electronic Effects: The chlorine atom at the 2-position in the target compound may sterically hinder interactions compared to analogs with substituents at the 3- or 4-positions (e.g., 3-Chloro-N-(2,4-difluorobenzyl)-4-nitrobenzamide) .

Melting Points and Solubility: Analogs with ethoxy groups (e.g., 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide) exhibit higher predicted densities (~1.6 g/cm³) due to increased molecular weight and polarity, which may correlate with lower solubility in nonpolar solvents . The absence of melting point data across most compounds suggests a need for further experimental characterization.

Its structural similarity to the target compound implies shared synthetic pathways, such as nucleophilic acyl substitutions or nitro-group reductions . Niclosamide analogs (e.g., 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) highlight the importance of nitro and halogen groups in antiparasitic activity, suggesting possible overlapping applications for the target compound .

Biological Activity

2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, presenting data from various studies, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 280.67 g/mol

This compound features a chloro group, a fluorophenyl moiety, and a nitrobenzamide structure, which contribute to its unique biological properties.

Biological Activity Overview

Recent investigations have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Klebsiella pneumoniae and others. Its effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

- Anticancer Activity : Preliminary research suggests potential anticancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines.

Study Findings

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were determined using the checkerboard method in combination with standard antibiotics such as ciprofloxacin and cefepime.

| Compound | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic |

|---|---|---|---|

| This compound | 16 | 64 | Bactericidal |

| Ciprofloxacin | 8 | 32 | Bactericidal |

| Cefepime | 32 | >128 | Bacteriostatic |

The results indicate that the compound exhibits bactericidal properties when the ratio of MBC to MIC is less than or equal to 4, aligning with established criteria for classification as a bactericidal agent .

The anticancer potential of this compound appears to be linked to its ability to induce apoptosis in cancer cells. It may interact with specific cellular pathways involved in cell cycle regulation and apoptosis.

Case Studies

In vitro studies have shown that exposure to this compound leads to significant inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7). The gene expression analysis revealed downregulation of anti-apoptotic genes such as BCL-2, indicating a shift towards pro-apoptotic signaling pathways .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Effective against K. pneumoniae |

| N-(4-fluoro-3-nitrophenyl)acetamide | Limited antimicrobial activity | Less potent than the target compound |

| N-(2-chlorophenyl)-acetamide | Moderate anticancer activity | Different mechanism of action |

This table illustrates that while other compounds exhibit some biological activity, this compound demonstrates superior efficacy against specific pathogens and cancer cell lines.

Q & A

Q. What are the optimized synthetic routes and characterization methods for 2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide?

The compound is synthesized via nucleophilic acyl substitution, typically involving the reaction of 4-nitrobenzoyl chloride with a fluorophenyl-substituted amine. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide were prepared by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base . Characterization employs 1H/13C NMR to confirm amide bond formation, UV spectroscopy to assess electronic transitions from the nitro group, and mass spectrometry for molecular weight validation .

Q. How are impurities or by-products identified during synthesis?

By-products often arise from incomplete acylation or side reactions (e.g., hydrolysis of the acyl chloride). HPLC-MS and TLC are critical for monitoring reaction progress. For example, residual 4-nitrobenzoic acid (from hydrolysis) can be detected via reverse-phase HPLC with UV detection at 254 nm. Column chromatography (neutral Al₂O₃ or silica gel) is used for purification .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the nitro and halogen substituents in this compound?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. The 3-fluoro substituent on the phenyl ring enhances lipophilicity and influences hydrogen bonding in biological systems. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

Q. How does pH and solvent polarity affect the stability of this compound?

Stability studies under varying pH (1–13) and solvents (aqueous vs. organic) reveal degradation pathways. For example, in acidic conditions, the amide bond may hydrolyze to yield 4-nitrobenzoic acid and 3-fluoroaniline, detectable via LC-MS/MS . In polar aprotic solvents (e.g., DMF), the compound exhibits higher stability due to reduced nucleophilic attack .

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay conditions or impurity profiles. Dose-response validation (IC₅₀ curves) and metabolite profiling (e.g., using hepatic microsomes) clarify structure-activity relationships. For example, fluoro-substituted benzamides often show enhanced blood-brain barrier penetration, which must be controlled in neuroactivity studies .

Methodological Focus

Q. How is crystallographic data utilized to predict solid-state properties of this compound?

Single-crystal X-ray diffraction determines packing motifs and intermolecular interactions (e.g., π-π stacking between nitro groups). For analogs like N-(3-chlorophenethyl)-4-nitrobenzamide, crystallography revealed a monoclinic lattice with hydrogen bonds between amide NH and nitro O atoms, influencing solubility and melting point .

Q. What computational tools are used to design derivatives with improved target binding?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets. For example, fluorophenyl groups may occupy hydrophobic pockets in kinase binding sites, while nitro groups stabilize charge-transfer complexes. QSAR models prioritize derivatives with optimal logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.